Cas no 900641-83-0 (4-(Difluoromethyl)-3-methoxybenzaldehyde)

4-(Difluoromethyl)-3-methoxybenzaldehyde structure
900641-83-0 structure
Product Name:4-(Difluoromethyl)-3-methoxybenzaldehyde
CAS No:900641-83-0
MF:C9H8F2O2
MW:186.155429840088
MDL:MFCD07357530
CID:867218
PubChem ID:7144291
Update Time:2024-10-26

4-(Difluoromethyl)-3-methoxybenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 4-(Difluoromethyl)-3-methoxybenzaldehyde
    • STK503157
    • BBL022445
    • AK343227
    • BB 0260020
    • 4-(Difluoromethyl)-3-methoxybenzaldehyde (ACI)
    • 4-Difluoromethyl-3-methoxybenzaldehyde
    • EN300-5211213
    • DTXSID20428005
    • DB-348798
    • Z1198171820
    • C77047
    • CS-0042841
    • MFCD07357530
    • 900641-83-0
    • DS-12420
    • AKOS002657263
    • MDL: MFCD07357530
    • Inchi: 1S/C9H8F2O2/c1-13-8-4-6(5-12)2-3-7(8)9(10)11/h2-5,9H,1H3
    • InChI Key: WQDPHCNMMYKWMQ-UHFFFAOYSA-N
    • SMILES: O=CC1C=C(OC)C(C(F)F)=CC=1

Computed Properties

  • Exact Mass: 186.04900
  • Monoisotopic Mass: 186.04923582g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 173
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26.3
  • XLogP3: 2

Experimental Properties

  • Boiling Point: 295.8±40.0°C at 760 mmHg
  • PSA: 26.30000
  • LogP: 2.44530

4-(Difluoromethyl)-3-methoxybenzaldehyde Security Information

4-(Difluoromethyl)-3-methoxybenzaldehyde Pricemore >>

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